5-Methyl-1-(trifluoromethyl)-1H-pyrazol-4-amine
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Overview
Description
5-Methyl-1-(trifluoromethyl)-1H-pyrazol-4-amine is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. The presence of a trifluoromethyl group in the compound enhances its chemical stability and biological activity, making it a valuable compound for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1-(trifluoromethyl)-1H-pyrazol-4-amine typically involves the cyclocondensation of hydrazine derivatives with β-diketones or β-ketoesters. One common method involves the reaction of methylhydrazine with trifluoroacetylacetone under reflux conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-1-(trifluoromethyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include pyrazole oxides, hydrazine derivatives, and various substituted pyrazoles, depending on the reaction conditions and reagents used .
Scientific Research Applications
5-Methyl-1-(trifluoromethyl)-1H-pyrazol-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its anti-inflammatory, analgesic, and anticancer properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 5-Methyl-1-(trifluoromethyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity to these targets, leading to the modulation of various biochemical pathways. For example, it may inhibit specific enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid
- 3-Trifluoromethyl-5,6-dihydro-[1,2,4]triazolo pyrazine derivatives
- 5-Aryl-3-trifluoromethyl pyrazoles
Uniqueness
5-Methyl-1-(trifluoromethyl)-1H-pyrazol-4-amine is unique due to the presence of both a methyl and a trifluoromethyl group, which enhances its chemical stability and biological activity. This combination of functional groups is not commonly found in other pyrazole derivatives, making it a valuable compound for various applications .
Properties
Molecular Formula |
C5H6F3N3 |
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Molecular Weight |
165.12 g/mol |
IUPAC Name |
5-methyl-1-(trifluoromethyl)pyrazol-4-amine |
InChI |
InChI=1S/C5H6F3N3/c1-3-4(9)2-10-11(3)5(6,7)8/h2H,9H2,1H3 |
InChI Key |
VNHJSTWVSDEVRN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C(F)(F)F)N |
Origin of Product |
United States |
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